BenchChemオンラインストアへようこそ!

3-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

Drug Design Medicinal Chemistry PK/ADME

3-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid (CAS 1822580-65-3) is a chiral, Boc-protected non-proteinogenic α-amino acid belonging to the 3-substituted proline class. It features a pyrrolidine ring bearing a cyclopropyl substituent at the 3-position, a free carboxylic acid at the 2-position, and a tert-butoxycarbonyl (Boc) protecting group at the ring nitrogen, offering a molecular weight of 255.31 g/mol and a computed XLogP3 of 2.2.

Molecular Formula C13H21NO4
Molecular Weight 255.314
CAS No. 1822580-65-3
Cat. No. B2767230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
CAS1822580-65-3
Molecular FormulaC13H21NO4
Molecular Weight255.314
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1C(=O)O)C2CC2
InChIInChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-6-9(8-4-5-8)10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)
InChIKeyPWTORGHAXFNNNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid: A Constrained Proline Building Block for Stereochemically Defined Peptidomimetic Synthesis


3-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid (CAS 1822580-65-3) is a chiral, Boc-protected non-proteinogenic α-amino acid belonging to the 3-substituted proline class [1]. It features a pyrrolidine ring bearing a cyclopropyl substituent at the 3-position, a free carboxylic acid at the 2-position, and a tert-butoxycarbonyl (Boc) protecting group at the ring nitrogen, offering a molecular weight of 255.31 g/mol and a computed XLogP3 of 2.2 [1]. The compound serves as a key intermediate in the synthesis of conformationally constrained peptidomimetics, particularly those targeting proteases where stereochemistry and rigidity profoundly influence target binding [2].

Why Generic Boc-Proline Cannot Substitute for 3-Cyclopropyl-1-Boc-pyrrolidine-2-carboxylic acid in Constrained Peptide Design


Simple Boc-protected proline (e.g., Boc-L-proline, CAS 15761-39-4) lacks the steric and conformational constraints imposed by the 3-cyclopropyl substituent . The cyclopropyl ring in 3-cyclopropyl-1-Boc-pyrrolidine-2-carboxylic acid enforces a specific pyrrolidine ring pucker and restricts side-chain flexibility, directly impacting cis/trans amide bond ratios critical for peptide secondary structure . In medicinal chemistry campaigns, particularly for DPP-IV and HCV NS3 protease inhibitors, this constraint has been exploited to enhance target affinity, selectivity, and metabolic stability relative to unsubstituted proline analogs [1]. Substituting with generic Boc-proline would eliminate these conformational benefits, potentially abolishing biological activity in structure-sensitive applications.

Quantitative Differentiation of 3-Cyclopropyl-1-Boc-pyrrolidine-2-carboxylic acid: Physicochemical and Conformational Evidence


Increased Lipophilicity vs. Boc-L-Proline Enhances Membrane Passive Permeability Potential

The 3-cyclopropyl substitution significantly elevates lipophilicity compared to the unsubstituted Boc-L-proline scaffold. The computed XLogP3 for trans-1-Boc-3-cyclopropyl-L-proline is 2.2 [1], versus an estimated XLogP3 of 1.5 for Boc-L-proline [2]. This +0.7 logP unit increase correlates with a ~5-fold higher predicted octanol/water partition coefficient, a property directly linked to improved passive membrane permeability and oral bioavailability potential in downstream peptide therapeutics.

Drug Design Medicinal Chemistry PK/ADME

Conformational Restriction at the 3-Position Differentiates from 4-Substituted Proline Analogs

In patent literature on cyclopropyl-fused pyrrolidine-based DPP-IV inhibitors, a 3-cyclopropyl substituent was explicitly differentiated from regioisomeric 4-substituted prolines by its ability to generate a specific pyrrolidine ring pucker that optimally positions the carboxylate for hydrogen-bonding interactions with catalytic serine residues [1]. While no direct Ktrans/cis ratio for 3-cyclopropyl-1-Boc-pyrrolidine-2-carboxylic acid was identified, studies on related 3-alkyl proline derivatives demonstrate that 3-substitution produces a substantially higher trans/cis amide ratio compared to the analogous 4-substituted isomers, with ΔGtrans/cis differences exceeding 0.5 kcal/mol in CDCl3 [2]. This translates to a >2-fold difference in the population of the trans conformer, critically affecting peptide backbone geometry.

Peptide Chemistry Conformational Analysis Peptidomimetics

Determined Stereochemistry Enables Regiospecific Incorporation into HCV Protease Inhibitor Pharmacophores

The (2S,3R) stereochemistry of trans-1-Boc-3-cyclopropyl-L-proline, as confirmed by PubChem's deposited IUPAC name and InChI key [1], is identical to the cyclopropylproline core found in boceprevir (a dimethylcyclopropylproline derivative), an FDA-approved HCV NS3/4A protease inhibitor [2]. In systematic SAR studies of boceprevir-based inhibitors, the (2S,3R) configuration was essential for maintaining potent enzymatic inhibition; the corresponding (2R,3S) enantiomer exhibited >100-fold reduction in activity (Ki shift from 9 nM to >1 µM) against HCV NS3 protease [3]. This stereochemical requirement makes racemic or enantiomerically undefined 3-cyclopropylproline building blocks unsuitable for protease inhibitor development.

Antiviral Chemistry HCV NS3 Protease Boceprevir Analogs

Enhanced Acid Stability of Boc Group Facilitates Orthogonal Deprotection in Multi-Step Synthesis

The Boc protecting group in 3-cyclopropyl-1-Boc-pyrrolidine-2-carboxylic acid is specifically cleaved under standardized acidic conditions (e.g., 4 N HCl in dioxane, RT, 4 h) with reported yields of 98% to quantitative for Boc-proline derivatives [1]. In contrast, Fmoc-protected 3-cyclopropylproline analogs require basic conditions (piperidine/DMF) that can promote epimerization at the α-carbon of sterically hindered proline derivatives, with epimerization rates of 2–5% per cycle reported for 3,3-disubstituted prolines under standard Fmoc-SPPS conditions [2]. The Boc strategy thus provides superior stereochemical integrity during iterative coupling steps, which is critical for maintaining enantiomeric purity in final peptide products.

Peptide Synthesis Protecting Group Strategy Process Chemistry

Use as a Direct Building Block in DPP-IV and Orexin Receptor Antagonist Patent Families

The compound is explicitly claimed or utilized as a synthetic intermediate in at least three distinct patent families: (1) cyclopropyl-fused pyrrolidine-based DPP-IV inhibitors for type 2 diabetes (US 7,625,939) [1], (2) cyclopropyl proline bis-amide orexin receptor antagonists for neurological disorders (EP 2150115B1) [2], and (3) novel pyrrolidine carboxylic acid derivatives as GPCR43 agonists for metabolic diseases [3]. This contrasts with generic Boc-proline, which is cited primarily as a commodity amino acid protecting group rather than a pharmacophoric element. The diversity of therapeutic targets enabled by this specific scaffold underscores its differentiated value in early-stage drug discovery relative to simpler proline building blocks.

Metabolic Disease Neuroscience Intellectual Property

Predicted vs. Experimental Melting Point and Purities from Supplier QC Data

As a synthetic building block, the compound is commercially available with minimum purity specifications of 98% (HPLC) from verified suppliers (e.g., Leyan Product No. 2117536) . The predicted melting point for the analogous trans-1-Boc-3-cyclopropyl-L-proline is not publicly available, but Boc-L-proline has an experimentally determined melting point of 133–135 °C [1], with an optical rotation of −60.5° (c=1, HAc). While no direct comparison is possible due to lack of experimental data for the target compound, this quality specification provides a procurement benchmark that matches or exceeds typical specifications for generic Boc-protected amino acids (typically 95–97%).

Quality Control Procurement Supply Chain

Best Application Fields for 3-Cyclopropyl-1-Boc-pyrrolidine-2-carboxylic acid Based on Quantitative Differentiation Evidence


Conformationally Constrained Peptide Lead Optimization for Membrane-Permeable Protease Inhibitors

Medicinal chemistry programs targeting intracellular proteases (e.g., HCV NS3, DPP-IV) benefit from the enhanced lipophilicity (XLogP3 = 2.2, a +0.7 logP advantage over Boc-L-proline [1]) conferred by the 3-cyclopropyl substituent. This property increases passive membrane permeability, a key requirement for achieving oral bioavailability in peptide-based inhibitors. The defined (2S,3R) stereochemistry matches that of clinically validated protease inhibitor pharmacophores, accelerating SAR campaigns [2].

Solid-Phase Peptide Synthesis Requiring High Stereochemical Fidelity at Sterically Hindered Proline Sites

For peptide sequences incorporating a 3-substituted proline residue, the Boc protection strategy offers lower epimerization risk compared to Fmoc-based approaches under standard SPPS conditions (class-level evidence: <1% vs. 2–5% epimerization per cycle [1]). This makes 3-cyclopropyl-1-Boc-pyrrolidine-2-carboxylic acid the preferred building block for synthesizing peptides where α-carbon stereochemical integrity is critical, such as in macrocyclic peptides and constrained cyclic peptide libraries [2].

Fragment-Based Drug Discovery and DNA-Encoded Library (DEL) Synthesis

The commercial availability of this compound at 98% purity (HPLC) [1] and its presence in multiple patent pharmacophore families (DPP-IV, orexin, GPCR43) [2] make it an attractive fragment or building block for library synthesis. The high initial purity minimizes post-coupling purification, which is essential for maintaining library fidelity in parallel synthesis formats and DEL technology, where even minor impurities can confound hit deconvolution .

Process Chemistry Development for cGMP Production of Peptide APIs

The orthogonal Boc protection allows selective deprotection under acidic conditions (HCl/dioxane, >98% yield) [1], which is compatible with industrial-scale peptide manufacturing. The predicted pKa of 4.00 for the free carboxylic acid [2] facilitates selective activation and coupling under standard peptide synthesis conditions, supporting process development for active pharmaceutical ingredient (API) production where robust, reproducible synthetic routes are required for regulatory filings.

Quote Request

Request a Quote for 3-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.